molecular formula C16H16N4 B14492206 3,5-Bis(3-methylphenyl)-1,2,4-triazol-4-amine CAS No. 64017-50-1

3,5-Bis(3-methylphenyl)-1,2,4-triazol-4-amine

Cat. No.: B14492206
CAS No.: 64017-50-1
M. Wt: 264.32 g/mol
InChI Key: XBESQYLDQPSZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2,4-triazole: Similar in structure but lacks the m-tolyl groups.

    4-Amino-3,5-diphenyl-1,2,4-triazole: Contains phenyl groups instead of m-tolyl groups.

    3,5-Di(m-tolyl)-4-amino-1,2,4-triazole: A closely related compound with similar properties.

Uniqueness

3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine is unique due to the presence of m-tolyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives.

Properties

CAS No.

64017-50-1

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3,5-bis(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4/c1-11-5-3-7-13(9-11)15-18-19-16(20(15)17)14-8-4-6-12(2)10-14/h3-10H,17H2,1-2H3

InChI Key

XBESQYLDQPSZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.